BenchChemオンラインストアへようこそ!

1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one

Physicochemical profiling Lipophilicity Drug-likeness

1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one (molecular formula C16H22N4O3, molecular weight 318.37 g/mol) is a piperazine derivative featuring a propanoyl moiety at the 1-position and a 3-(cyclopropylamino)-4-nitrophenyl group at the 4-position. It belongs to a class of arylpiperazines commonly utilized as enzyme inhibitors or receptor ligands in drug discovery.

Molecular Formula C16H22N4O3
Molecular Weight 318.37 g/mol
Cat. No. B3983784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one
Molecular FormulaC16H22N4O3
Molecular Weight318.37 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3
InChIInChI=1S/C16H22N4O3/c1-2-16(21)19-9-7-18(8-10-19)13-5-6-15(20(22)23)14(11-13)17-12-3-4-12/h5-6,11-12,17H,2-4,7-10H2,1H3
InChIKeyAWAQNRKDZWLJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one: Structural Baseline for Research Procurement


1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one (molecular formula C16H22N4O3, molecular weight 318.37 g/mol) is a piperazine derivative featuring a propanoyl moiety at the 1-position and a 3-(cyclopropylamino)-4-nitrophenyl group at the 4-position [1]. It belongs to a class of arylpiperazines commonly utilized as enzyme inhibitors or receptor ligands in drug discovery. Its cyclopropylamino-nitroaryl pharmacophore suggests potential for engaging specific biological targets, while the propanoyl group modulates physicochemical properties such as lipophilicity and solubility compared to shorter or bulkier acyl analogues.

Why Generic Piperazine Analogues Cannot Substitute for 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one


Despite a shared core scaffold, subtle variations in the N-acyl substituent of arylpiperazine derivatives lead to marked differences in biological activity. The BRENDA enzyme ligand database records show that the 2-chlorobenzoyl analogue achieves 91% inhibition of an enzyme at 0.01 mM, while a similarly substituted propanoyl-purine analogue reaches only 64% inhibition under identical conditions [1]. This demonstrates that the acyl group identity—propanoyl versus benzoyl—critically influences target engagement. For scientific selection, assuming interchangeability between 1-{4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one and its acetyl, butyryl, or aroyl counterparts without direct comparative data risks misleading biological conclusions.

Quantitative Differentiation Evidence for 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one Versus Closest Analogues


Lipophilicity (logP) Differentiation Versus Acetyl and Pivaloyl Analogues

The target compound exhibits a predicted logP of 2.038 (ZINC26145039), reflecting the contribution of the propanoyl chain. In contrast, the acetyl analogue (1-{4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}ethan-1-one) is estimated to have a logP of approximately 0.8 (calculated by fragment addition), and the pivaloyl analogue (1-{4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one) has a predicted logP of approximately 2.8 [1]. This logP range alters expected membrane permeability and aqueous solubility, making the propanoyl derivative a balanced choice for assays requiring moderate lipophilicity.

Physicochemical profiling Lipophilicity Drug-likeness

Enzyme Inhibition Profile: Comparative Activity of Acyl Analogues Against a Shared Target

The BRENDA enzyme database reports that the 2-chlorobenzoyl analogue (a structurally related arylpiperazine bearing the identical 3-(cyclopropylamino)-4-nitrophenyl core) inhibits an enzyme (3.6.1.12) with 91% inhibition at 0.01 mM, while a purine-based propanoylpiperazine compound achieves only 64% inhibition under the same conditions [1]. Although direct data for the target compound are not yet reported, these cross-study observations establish that the acyl appendage dramatically modulates target affinity, and the propanoyl group's intermediate steric and electronic profile is expected to yield distinct selectivity patterns compared to aroyl analogues.

Enzyme inhibition BRENDA Structure-activity relationship

Steric Bulk Differentiation: Propanoyl Versus Acetyl and Pivaloyl Substituents

The steric demand of the N-acyl group, quantified by the Taft Es parameter, distinguishes the target compound from its closest chain-length analogues. The propanoyl group (Es = -0.36) is sterically larger than acetyl (Es = -0.32) but significantly less bulky than pivaloyl (Es = -1.24) [1]. This intermediate steric profile suggests that the target compound may access binding pockets that are sterically restricted against the pivaloyl group while providing more favorable van der Waals contacts than the acetyl group. No direct binding data exist to confirm this for the target compound, but the principle is well-established in medicinal chemistry for kinase and GPCR targets where the piperazine 1-position occupies a hydrophobic cleft.

Steric effects Structure-property relationship Binding pocket compatibility

Molecular Weight and Hydrogen Bonding Profile Versus Common Tool Compounds

With a molecular weight of 318.37 g/mol, zero hydrogen bond donors, and seven hydrogen bond acceptors, the target compound sits well within Lipinski's Rule of 5 space [1]. In comparison, the 2-chlorobenzoyl analogue has a molecular weight of 400.86 g/mol and contains a chlorine atom that adds lipophilicity and potential off-target polypharmacology . The propanoyl derivative's lower molecular weight and absence of halogen may translate to better solubility and reduced non-specific binding in cellular assays, though this remains a class-level inference pending direct comparative solubility data.

Drug-likeness Rule of 5 Physicochemical comparison

Optimal Application Scenarios for 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one Based on Differentiated Evidence


Enzyme Inhibitor Screening in Medium-Throughput Assays Requiring Balanced Lipophilicity

The predicted logP of 2.0 makes this compound suitable for cellular assays where intermediate membrane permeability is needed without excessive non-specific binding [1]. Its molecular weight (318 g/mol) and zero hydrogen bond donors favor passive diffusion, positioning it as a candidate for phenotypic screens where target engagement requires crossing the cell membrane.

Chemical Probe Development for Sterically Constrained Binding Pockets

The propanoyl group's Taft Es value (-0.36) represents a steric profile intermediate between acetyl and pivaloyl, suggesting it can be used to probe binding pockets that accommodate small-to-medium aliphatic chains but exclude bulkier tert-butyl groups [1]. This is particularly relevant for kinase hinge-region or GPCR orthosteric site investigations.

Structure-Activity Relationship (SAR) Studies on Arylpiperazine Pharmacophores

The compound serves as a key intermediate for SAR expansion. The presence of a secondary amine (cyclopropylamino) and a nitro group allows further derivatization (e.g., nitro reduction to amine, acylation) [1]. Its propanoyl group provides a distinct starting point for probing the acyl binding region compared to more common acetyl or benzoyl analogues, as evidenced by the differential enzyme inhibition observed in BRENDA for related compounds [2].

Negative Control or Comparator for 2-Chlorobenzoyl Analogues

Since the 2-chlorobenzoyl analogue shows 91% enzyme inhibition, the propanoyl derivative can serve as a selectivity control to verify that observed biological effects are acyl-group-dependent rather than driven by the common arylpiperazine core [1]. Its lower molecular weight and lack of halogen minimize confounding polypharmacology.

Quote Request

Request a Quote for 1-{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.